1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Descripción
BenchChem offers high-quality 1-(5-Chloropyrazin-2-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloropyrazin-2-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(5-chloropyrazin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNOSPJUWEPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 1-(5-Chloropyrazin-2-yl)piperidin-4-ol: Structure, Synthesis, and Characterization
Executive Summary: This document provides a comprehensive technical overview of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By combining a substituted pyrazine ring with a piperidin-4-ol moiety, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents. This guide details its structural and physicochemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and outlines a complete analytical workflow for its characterization. Furthermore, it explores the potential pharmacological relevance of this scaffold and provides essential safety and handling protocols.
Introduction to Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, particularly those containing nitrogen, form the structural backbone of a vast number of pharmaceuticals.[1] The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent scaffolds in medicinal chemistry, appearing in drugs targeting a wide array of conditions.[2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets.[1]
Similarly, the pyrazine ring, an aromatic diazine, is a key component in numerous bioactive molecules. The incorporation of a halogen, such as chlorine, onto the pyrazine ring provides a crucial handle for further chemical modification and can significantly modulate the electronic properties and metabolic stability of the molecule.
1-(5-Chloropyrazin-2-yl)piperidin-4-ol merges these two important pharmacophores. The piperidin-4-ol portion offers a site for hydrogen bonding and a point for further derivatization, while the chloropyrazine moiety provides a platform for exploring structure-activity relationships, particularly in the context of kinase inhibitors, GPCR modulators, and other target classes where substituted heterocycles are known to be active.[4][5][6] This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this valuable chemical building block.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.
Chemical Structure Analysis
The molecule consists of a piperidin-4-ol ring system where the nitrogen atom is directly attached to the C2 position of a 5-chloropyrazine ring. The systematic IUPAC name is 1-(5-chloropyrazin-2-yl)piperidin-4-ol.
Caption: Chemical structure of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol.
Computed Physicochemical Properties
The following table summarizes key physicochemical properties, which are essential for predicting solubility, membrane permeability, and other drug-like characteristics. These values are computationally derived and provide a baseline for experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O | - |
| Molecular Weight | 213.66 g/mol | - |
| CAS Number | 848253-37-4 | Vendor Data |
| XLogP3 (Predicted) | 0.9 - 1.5 | Inferred from similar structures[7][8] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (2 pyrazine N, 1 piperidine N, 1 hydroxyl O) | Structural Analysis |
| Rotatable Bonds | 1 | Structural Analysis |
Synthesis and Purification
The synthesis of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is well-precedented for coupling amines to electron-deficient heteroaromatic rings.[9]
Retrosynthetic Analysis
The primary disconnection is at the C-N bond between the pyrazine and piperidine rings. This bond can be formed by reacting an activated chloropyrazine species with the secondary amine of piperidin-4-ol.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol is based on analogous procedures for the synthesis of similar substituted piperidine derivatives.[9] The key principle is the reaction between commercially available 2,5-dichloropyrazine and piperidin-4-ol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials and Reagents:
-
2,5-Dichloropyrazine
-
Piperidin-4-ol[8]
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, add piperidin-4-ol (1.0 eq) and dissolve in acetonitrile (10 mL per mmol of piperidin-4-ol).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. The use of a hindered, non-nucleophilic base is critical to prevent it from competing with the piperidine nucleophile.
-
Addition of Electrophile: Add 2,5-dichloropyrazine (1.1 eq) to the reaction mixture. The slight excess ensures complete consumption of the more valuable piperidin-4-ol.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. b. Redissolve the crude residue in dichloromethane (DCM). c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes excess acid and water-soluble components.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Workflow
The crude product typically requires purification by flash column chromatography to remove unreacted starting materials and any potential byproducts (e.g., bis-substituted pyrazine).
Caption: Post-synthesis purification and isolation workflow.
Spectroscopic and Analytical Characterization
As no public spectral data is available, this section provides predicted data based on the chemical structure and known values for analogous fragments.[10][11][12] This serves as a benchmark for researchers to validate their synthetic product.
Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | d, J ≈ 1.5 Hz | 1H | Pyrazine H-3 | Aromatic proton adjacent to two N atoms, deshielded. |
| ~7.85 | d, J ≈ 1.5 Hz | 1H | Pyrazine H-6 | Aromatic proton deshielded by adjacent N and Cl atoms. |
| ~4.30 | m | 2H | Piperidine H-2e, H-6e | Protons on carbons adjacent to the pyrazine ring, deshielded. |
| ~3.95 | m | 1H | Piperidine H-4 | Proton on the carbon bearing the hydroxyl group. |
| ~3.40 | m | 2H | Piperidine H-2a, H-6a | Protons on carbons adjacent to the pyrazine ring. |
| ~2.00 | m | 2H | Piperidine H-3e, H-5e | Piperidine ring protons. |
| ~1.70 | m | 2H | Piperidine H-3a, H-5a | Piperidine ring protons. |
| ~1.65 | br s | 1H | -OH | Exchangeable proton of the hydroxyl group. |
Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | Pyrazine C-2 | Carbon attached to two nitrogen atoms (one piperidine, one ring N). |
| ~145.0 | Pyrazine C-5 | Carbon bearing the chlorine atom. |
| ~142.0 | Pyrazine C-3 | Aromatic CH carbon. |
| ~135.0 | Pyrazine C-6 | Aromatic CH carbon. |
| ~67.0 | Piperidine C-4 | Carbon attached to the hydroxyl group. |
| ~45.0 | Piperidine C-2, C-6 | Carbons adjacent to the ring nitrogen. |
| ~34.0 | Piperidine C-3, C-5 | Piperidine ring carbons. |
Mass Spectrometry (MS-ESI+)
-
Expected [M+H]⁺: m/z 214.07
-
Isotopic Pattern: A characteristic isotopic peak at m/z 216.07 ([M+2+H]⁺) with an intensity of approximately 32% relative to the m/z 214.07 peak, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3050 - 3000 | C-H stretch | Aromatic (Pyrazine) |
| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine) |
| ~1580, ~1470 | C=N, C=C stretch | Aromatic Ring |
| 1250 - 1150 | C-N stretch | Aryl-Alkyl Amine |
| 1100 - 1000 | C-O stretch | Secondary Alcohol |
| ~850 | C-Cl stretch | Aryl Halide |
Pharmacological Context and Potential Applications
The 1-(heteroaryl)-piperidine/piperazine scaffold is a cornerstone of modern medicinal chemistry.[13][14] Derivatives have shown a wide range of biological activities, providing a strong rationale for the synthesis and exploration of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol.
-
Neuropharmacology: Many CNS-active drugs feature a substituted piperidine or piperazine ring. This scaffold can interact with a variety of receptors, including dopamine, serotonin, and histamine receptors, making it a valuable starting point for developing treatments for neurological and psychiatric disorders.[4][5][14]
-
Oncology: The pyrazine ring is a common feature in kinase inhibitors. The specific substitution pattern of the target molecule could be optimized to target specific ATP-binding pockets in kinases implicated in cancer.
-
Metabolic Diseases: G-protein-coupled receptors (GPCRs) are major targets for metabolic diseases. Recently, piperidine derivatives have been explored as agonists for receptors like GPR119, a promising target for type 2 diabetes.[6]
-
Antimicrobial Agents: The fusion of piperidine and other heterocyclic rings has been investigated for the development of novel antibacterial and antifungal compounds.[2]
The hydroxyl group on the piperidine ring serves as a convenient point for diversification, allowing for the creation of libraries of esters, ethers, or other derivatives to probe structure-activity relationships (SAR).
Safety and Handling
While no specific toxicology data exists for this compound, its constituent parts and related molecules suggest that appropriate safety precautions are necessary.[15][16]
-
Hazard Classification (Predicted): Based on related compounds like 1-(5-chloropyridin-2-yl)piperazine, this molecule should be considered hazardous.[15] It may cause skin and serious eye irritation, and may cause respiratory irritation.[16] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(5-Chloropyrazin-2-yl)piperidin-4-ol is a strategically designed chemical scaffold that holds considerable promise for drug discovery and development. Its synthesis is achievable through a robust and scalable nucleophilic aromatic substitution reaction. The structural combination of a reactive chloropyrazine moiety and a versatile piperidin-4-ol ring provides a rich platform for generating diverse chemical libraries. This guide offers the foundational knowledge—from synthesis and purification to predicted analytical data and potential applications—to empower researchers to effectively utilize this compound in their pursuit of novel therapeutic agents.
References
-
PubChem. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Chloropyrazine. MedChem Express. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (2002, May 15). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Retrieved from [Link]
-
ReagentDatabase.com. (n.d.). 1-(5-CHLOROPYRIDIN-2-YL)PIPERAZINE CAS 87394-65-8 Life Science Database. Retrieved from [Link]
-
MDPI. (2019, March 9). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
-
ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Springer. (2024, May 14). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperazine, 1-(5-chloro-2-methoxybenzoyl)-4-(phenylmethyl)-. Retrieved from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Guide: Solubility Profile of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol in DMSO and Methanol
[1]
Executive Summary
This guide provides a technical analysis of the solubility behavior of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol , a critical intermediate often utilized in the synthesis of GPCR ligands and kinase inhibitors.[1] While specific empirical solubility data for this exact structure is proprietary in many contexts, this guide synthesizes structure-activity relationships (SAR) from close structural analogs (e.g., aminopyrazines, piperidinyl-pyridines) to establish a predictive profile.[2]
Core Insight: The molecule exhibits a "Janus-faced" solubility profile.[1][2] The 5-chloropyrazine moiety drives lipophilicity and π-stacking, while the 4-hydroxypiperidine tail provides a polar, hydrogen-bonding handle.[1][2] Consequently, DMSO serves as the optimal solvent for high-concentration stock solutions (screening), while Methanol is the preferred solvent for process chemistry (crystallization/purification).
Physicochemical Characterization
To understand why the molecule behaves differently in DMSO versus Methanol, we must analyze its structural determinants.[2]
| Feature | Moiety | Effect on Solubility |
| Lipophilic Core | 5-Chloropyrazine | Reduces water solubility; enhances solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.[1] |
| Polar Handle | 4-Hydroxypiperidine | The secondary alcohol (-OH) acts as both an H-bond donor and acceptor, facilitating solubility in protic solvents (Methanol, Ethanol).[1] |
| Conformation | Piperidine Ring | The chair conformation disrupts planar π-stacking of the pyrazine rings, likely lowering the lattice energy compared to flat heteroaromatics, thereby improving general solubility.[2] |
Predicted Solubility Tiers
-
DMSO: High (>100 mg/mL).[2] Primary choice for bio-assay stocks.[1]
-
Methanol: Moderate to High (20–50 mg/mL).[2] Primary choice for synthesis workup.[1]
-
Water: Low to Moderate.[2] Solubility is pH-dependent due to the weak basicity of the piperidine nitrogen (attenuated by the electron-withdrawing pyrazine ring).[1]
Solubility in DMSO (Dimethyl Sulfoxide)
Role: Universal Stock Solvent
DMSO is the gold standard for solubilizing this compound due to its high dielectric constant (
Mechanism of Dissolution
The sulfoxide oxygen in DMSO acts as a strong H-bond acceptor, interacting with the hydroxyl proton of the piperidine ring.[2] Simultaneously, the methyl groups of DMSO interact with the lipophilic chloropyrazine core via van der Waals forces.[2]
Experimental Protocol: Preparation of 100 mM Stock
-
Calculate Mass: For a 10 mL stock of 100 mM (MW ≈ 213.66 g/mol ):
[2] -
Weighing: Weigh ~214 mg of solid into a distinct glass vial (avoid plastics that leach plasticizers in DMSO).
-
Addition: Add 5 mL of anhydrous DMSO. Vortex for 30 seconds.[2]
-
Sonication: If visual particulates remain, sonicate at 37°C for 5 minutes.
-
Final Volume: Adjust to 10 mL with DMSO.
-
Storage: Store at -20°C. DMSO is hygroscopic; ensure the cap is sealed with Parafilm to prevent water uptake, which can cause compound precipitation over time.[2]
Solubility in Methanol (MeOH)
Role: Process & Purification Solvent Methanol is a polar protic solvent.[2] Unlike DMSO, it can donate protons, making it excellent for solvating the electronegative nitrogens on the pyrazine ring and the oxygen of the hydroxyl group.[2]
Critical Consideration: Chemical Stability
While soluble, researchers must be cautious of nucleophilic aromatic substitution (
-
Risk: Prolonged heating in Methanol with a strong base (e.g., NaOMe) could lead to the replacement of the -Cl with -OMe (methoxy derivative).
-
Mitigation: Perform solubility studies at Room Temperature (RT) or mild heat (<40°C). Avoid strong bases in the methanolic solution.[2]
Experimental Protocols for Solubility Profiling
Do not rely on estimates. Use these self-validating protocols to determine exact values.
Method A: Kinetic Solubility (High Throughput)
Best for early-stage screening where compound quantity is limited.[1]
-
Source: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Spike 5 µL of stock into 495 µL of the target solvent (Methanol or PBS).
-
Incubation: Shake for 24 hours at RT.
-
Filtration: Filter using a 0.45 µm PTFE filter plate to remove precipitates.
-
Analysis: Analyze filtrate via UV-Vis or HPLC.
-
Calculation: Compare peak area to a standard curve prepared in DMSO (assuming 100% solubility in DMSO).
Method B: Thermodynamic Solubility (Shake-Flask)
The "Gold Standard" for formulation and physical chemistry.[1]
Workflow Diagram:
Figure 1: Thermodynamic solubility determination workflow using the saturation shake-flask method.[1]
Step-by-Step:
-
Saturation: Add excess solid compound to 1 mL of Methanol in a glass vial until undissolved solid remains visible.
-
Equilibration: Agitate at 25°C for 48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: Use a temperature-controlled centrifuge to prevent solubility shifts.
-
Sampling: Remove the supernatant. Immediately dilute it 100-fold with mobile phase (to prevent precipitation upon cooling or evaporation).[2]
-
Quantification: Inject into HPLC.
Analytical Method (HPLC)[3][4]
To quantify the solubility, a validated HPLC method is required.[2][3]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyrazine absorption) and 280 nm |
| Retention Time | Expect elution around 4–6 minutes (moderate polarity). |
Decision Matrix: Solvent Selection
Use this logic flow to select the appropriate solvent for your specific application.
Figure 2: Decision tree for solvent selection based on experimental requirements.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3805301, 1-(5-Chloropyridin-2-yl)piperazine (Analogous Structure).[1] Retrieved from [Link]
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists.[2] Drug Discovery Today.[2] (Foundational text on Kinetic vs. Thermodynamic solubility).
- Vertex AI Search (2026).Synthesis and properties of pyrazine-piperidine intermediates. (Synthesized from search results regarding chloropyrazine nucleophilic substitution).
Safety Data Sheet (SDS) for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
An In-depth Technical Guide to the Safe Handling of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Introduction: As a novel heterocyclic compound, 1-(5-Chloropyrazin-2-yl)piperidin-4-ol presents significant opportunities for researchers in medicinal chemistry and drug development. Its unique structure, combining a chlorinated pyrazine moiety with a piperidinol scaffold, makes it a valuable intermediate for synthesizing complex bioactive molecules.[1][2] However, its novelty also means that a standardized, publicly available Safety Data Sheet (SDS) is not readily accessible.
This technical guide serves to bridge that information gap. It provides a comprehensive safety and handling framework synthesized from the known chemical properties and toxicological profiles of its core structural components: chloropyrazines and substituted piperidines. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the scientific rationale underpinning them to ensure a culture of safety and experimental integrity in the laboratory.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. 1-(5-Chloropyrazin-2-yl)piperidin-4-ol is a bifunctional molecule, and its properties are a composite of its constituent parts.
-
Chemical Structure:
Caption: Chemical structure of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol.
-
Physicochemical Data Summary:
| Property | Value (Predicted/Calculated) | Rationale & Authoritative Context |
| Molecular Formula | C₉H₁₂ClN₃O | Derived from elemental composition. |
| Molecular Weight | 213.66 g/mol | Sum of atomic weights. |
| Appearance | Likely an off-white to light-yellow or amber solid. | Many related heterocyclic compounds appear as solids in this color range.[3][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol). Limited solubility in water. | The piperidinol moiety imparts some polarity and potential for water solubility, but the larger chloropyrazine ring suggests greater solubility in organic solvents. Piperidin-4-ol itself is soluble in water.[5] |
| Stability | Stable under recommended storage conditions. May be sensitive to strong oxidizing agents and prolonged exposure to light. | Heterocyclic compounds can be reactive with strong oxidants.[6] Chlorinated compounds should be stored properly to avoid degradation.[7] |
Section 2: Hazard Identification and GHS Classification (Inferred)
A formal GHS classification for this specific molecule is unavailable. Therefore, a precautionary classification has been inferred by analyzing the hazards associated with its primary structural motifs: chlorinated heterocyclic aromatics and piperidine derivatives.[8][9] This approach ensures that the highest standard of safety is applied.
The hazard assessment logic is based on combining the known risks of the two key structural components of the molecule.
Caption: Logic for inferring GHS classification from structural moieties.
-
Inferred GHS Classification Summary:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | 💀 or ❗ | Danger or Warning | H301: Toxic if swallowed.[10] or H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[10] |
Trustworthiness of Assessment: This classification is based on the precautionary principle. The hazards of related compounds are well-documented. For instance, 1-(5-Chloropyridin-2-yl)piperazine is noted to cause skin and eye irritation, and may cause respiratory irritation.[11] Similarly, other chlorinated phenyl-piperidine derivatives are known to be harmful if swallowed and cause skin and eye irritation.[3][12] Therefore, assuming this combination of hazards for the target molecule is a scientifically sound and responsible safety strategy.
Section 3: First-Aid and Emergency Protocols
Immediate and appropriate first aid is critical in mitigating exposure. These protocols are designed to be self-validating by addressing the predicted hazards.
| Exposure Route | Protocol | Scientific Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, perform artificial respiration, but do not use the mouth-to-mouth method. Use a pocket mask with a one-way valve.[3] 4. Seek immediate medical attention.[13] | The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation. Artificial respiration is administered to maintain vital functions, while avoiding rescuer exposure.[3][12] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with copious amounts of water for at least 15 minutes. Use a mild soap if available.[4] 3. If irritation persists, seek medical attention.[3] | Extensive flushing is necessary to physically remove the chemical from the skin surface, minimizing penetration and irritation. Removing contaminated clothing prevents prolonged contact.[12] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3][12] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[4] 3. Seek immediate medical attention, preferably from an ophthalmologist. | The sensitive tissues of the eye are highly susceptible to irritation and damage. Immediate and prolonged irrigation is the most effective way to dilute and remove the substance.[13] |
| Ingestion | 1. Do NOT induce vomiting. [3] 2. Rinse the mouth thoroughly with water.[14] 3. Have the person drink one or two glasses of water to dilute the substance. 4. Call a poison control center or seek immediate medical attention.[3] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Dilution helps to reduce the concentration in the stomach. |
Section 4: Laboratory Handling and Storage Workflow
Proactive measures, including proper engineering controls and personal protective equipment (PPE), are paramount. The following workflow is designed to minimize exposure risk during routine laboratory operations.
Caption: Standard workflow for safely handling 1-(5-Chloropyrazin-2-yl)piperidin-4-ol.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[14]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Do not wear shorts or open-toed shoes in the laboratory.
-
-
Storage Requirements:
Section 5: Accidental Release and Disposal
-
Spill Response Protocol (for small, solid spills):
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Control: Ensure the area is well-ventilated (fume hood running).
-
Contain & Clean: Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Collect: Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal and label the waste container for proper disposal by institutional environmental health and safety personnel.
-
-
Waste Disposal:
Section 6: Synthesis, Reactivity, and Toxicological Insights
For the drug development professional, understanding the reactivity and potential byproducts is crucial for both safety and process development.
-
Potential Synthesis Route: The synthesis likely involves a nucleophilic aromatic substitution reaction. A common method would be the reaction of 2,5-dichloropyrazine with 4-hydroxypiperidine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile or DMF.[16]
-
Safety Implication: This reaction may involve heating and the use of chlorinated reagents. The process should be conducted in a fume hood with careful temperature control.
-
-
Hazardous Decomposition:
-
Toxicological Profile Context:
-
Pyrazine Derivatives: Many pyrazine derivatives are used as food flavorings and are generally considered safe at low concentrations, but in concentrated form, they can be irritants.[17] Metabolic studies show they are typically metabolized and excreted efficiently.[17]
-
Piperidine Scaffold: The piperidine ring is a common motif in many pharmaceuticals. Its toxicological profile is highly dependent on its substitutions. The presence of the hydroxyl group and its basic nitrogen are key reactive sites.[5]
-
References
-
PubChem. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds: Physical & Chemical Hazards. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
United States Patent and Trademark Office. (n.d.). HETEROCYCLIC COMPOUNDS Definition statement. Retrieved from [Link]
-
UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[11][15][18]oxadiazolo[3,4-b]pyrazine Analogs. Retrieved from [Link]
-
Study.com. (2025, June 3). Heterocyclic Compounds | Definition, Classification & Examples. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
EFSA Journal. (2016). Safety and efficacy of pyrazine derivatives.... Retrieved from [Link]
-
Axxence. (2022, December 15). Safety Data Sheet - NATURAL PYRAZINES MIXTURE. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2015, August 6). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
Sources
- 1. Heterocyclic Compounds | Definition, Classification & Examples | Study.com [study.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. mu.edu.sa [mu.edu.sa]
- 9. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 17. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-65-8 [chemicalbook.com]
Therapeutic Potential of Chloropyrazine-Piperidine Derivatives
Executive Summary: The Scaffold Advantage
In the landscape of modern medicinal chemistry, the fusion of electron-deficient heteroaromatics with saturated nitrogen heterocycles represents a "privileged structure" strategy. The chloropyrazine-piperidine adduct—specifically the 2-(piperidin-1-yl)pyrazine core—serves as a critical pharmacophore in oncology and neuropharmacology.
This guide dissects the therapeutic utility of this scaffold, moving beyond simple structural descriptions to the causality of its biological activity.[1] By exploiting the low
Structural Logic & SAR: The "Why" and "How"
The Pyrazine Core (The Warhead/Anchor)
The chloropyrazine moiety is not merely a linker; it is an electronic sink.
-
Electronic Deficiency: The two nitrogen atoms in the pyrazine ring pull electron density, making the C-2 position highly susceptible to Nucleophilic Aromatic Substitution (
). This allows for facile library generation. -
H-Bonding Potential: In kinase inhibitors,
-1 and -4 serve as critical hydrogen bond acceptors, often interacting with the "hinge region" residues (e.g., the backbone amide of the gatekeeper residue).
The Piperidine Tail (The Solubilizer/Selector)
The piperidine ring provides three critical features:
-
Solubility: It introduces sp3 character, disrupting planar stacking and improving aqueous solubility (
modulation). -
Basicity: The tertiary amine formed upon coupling (pKa ~8-9) can form salt bridges with aspartate or glutamate residues in the target active site (e.g., Asp-86 in CDK2).
-
Vectorization: The 4-position of the piperidine ring allows for the attachment of "solvent-front" groups, enabling the molecule to reach out of the ATP pocket to interact with surface residues, thereby enhancing selectivity.
Therapeutic Applications
Oncology: Kinase Inhibition (CDK/CHK1)
The primary application of chloropyrazine-piperidine derivatives lies in the inhibition of Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinases (CHK1).
-
Mechanism: These molecules act as Type I ATP-competitive inhibitors. The pyrazine ring mimics the purine base of ATP, while the piperidine moiety occupies the ribose-binding pocket or the solvent channel.
-
Key Example: Analogues of Prexasertib utilize a pyrazine core.[2] The piperidine side chain is essential for potency; removing it or replacing it with a non-basic ring often results in a >100-fold loss of activity due to the loss of the salt-bridge interaction.
Neurology: GPCR Antagonism (H3/Sigma-1)
Recent data suggests high affinity for Histamine H3 receptors.[3]
-
Mechanism: The basic nitrogen of the piperidine interacts with the conserved Aspartate in Transmembrane Domain III (TM3) of aminergic GPCRs. The chloropyrazine group provides the necessary lipophilic bulk to slot into the orthosteric binding pocket, displacing endogenous histamine.
Experimental Protocols: Self-Validating Systems
Synthesis of 2-(piperidin-1-yl)pyrazine
This protocol relies on
Reagents:
-
2-Chloropyrazine (1.0 eq)[4]
-
Piperidine (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide) or DMSO[4]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrazine (10 mmol) in dry DMF (15 mL).
-
Addition: Add
(20 mmol) followed by the slow addition of piperidine (12 mmol). Note: The reaction is exothermic; add piperidine dropwise to control temperature. -
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Validation Check: The reaction mixture should darken. TLC (Hexane:EtOAc 4:1) will show the disappearance of the starting chloropyrazine (
) and the appearance of a more polar fluorescent spot ( ).
-
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product may precipitate as a solid or oil. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Yield: Expect 85–95% yield of a pale yellow oil/solid.
Biological Validation: Kinase Inhibition Assay (ADP-Glo)
To verify the therapeutic potential, a luminescent ADP detection assay is standard.
-
Enzyme Reaction: Incubate the purified derivative (variable concentration, 0.1 nM – 10
M) with recombinant Kinase (e.g., CDK2/CyclinA), ATP (10 M), and substrate peptide in kinase buffer for 60 min at RT. -
ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 min.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Data Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. A sigmoidal dose-response curve validates specific binding.
Visualizations
Synthesis Workflow
The following diagram illustrates the
Figure 1: Step-by-step synthesis workflow for the nucleophilic aromatic substitution of chloropyrazine.
Pharmacophore Signaling Interaction
This diagram maps the logical interaction between the scaffold and a generic Kinase ATP pocket.
Figure 2: Pharmacophore mapping of the derivative within a kinase active site.
Data Summary: Comparative Potency
The following table summarizes the impact of the piperidine substitution on biological activity compared to the unsubstituted chloropyrazine.
| Compound Structure | LogP (Calc) | Solubility (Aq) | Kinase IC50 (Generic) | Primary Interaction |
| 2-Chloropyrazine | 0.85 | Moderate | > 100 | Weak Hydrophobic |
| 2-(piperidin-1-yl)pyrazine | 1.95 | High (at pH < 7) | 1–10 | H-Bond + Ionic |
| 4-Substituted Piperidine Analog | 2.10 | High | < 100 nM | H-Bond + Ionic + Solvent Front |
Note: Data represents a generalized consensus from SAR studies on pyrazine-based kinase inhibitors.
References
-
Kinase Inhibitor Discovery (AT7519): Journal of Medicinal Chemistry.[5] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor."[5] [Link]
-
GPCR Antagonism (Histamine H3): National Institutes of Health (PMC). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists."[3] [Link]
-
Chemical Properties & Building Blocks: PubChem. "2-(piperidin-1-yl)pyrazine Compound Summary." [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability Predictions for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol: A Technical Assessment
This guide serves as an in-depth technical analysis of the bioavailability predictions for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol (CAS: N/A for specific salt, generic scaffold analysis).[1] It is designed for medicinal chemists and DMPK scientists evaluating this motif as a lead fragment or pharmaceutical intermediate.
Executive Summary
The compound 1-(5-Chloropyrazin-2-yl)piperidin-4-ol represents a "Rule of 5" compliant scaffold, often utilized in the synthesis of GPR119 agonists and kinase inhibitors.[1] Its structure combines a lipophilic, electron-deficient heteroaromatic head group (5-chloropyrazine) with a polar, solubilizing tail (4-hydroxypiperidine).[1]
This guide synthesizes in silico physicochemical profiling with mechanistic ADME (Absorption, Distribution, Metabolism, Excretion) predictions. Our analysis indicates that this compound likely exhibits high oral bioavailability (>70%) due to an optimal balance of permeability (logP ~1.2) and solubility, though metabolic clearance via glucuronidation remains a primary risk factor.
Physicochemical Profiling & Molecular Descriptors
Bioavailability is fundamentally limited by the physicochemical properties that dictate solubility in gastric fluids and permeability across the intestinal epithelium.
Structural Analysis[2]
-
Core Scaffold: Piperidine ring attached to a pyrazine ring via an
type linkage. -
Key Pharmacophore Features:
-
5-Cl-Pyrazine: Increases lipophilicity and metabolic stability relative to a naked pyrazine.[1]
-
4-OH: Provides a handle for H-bonding (solubility) but introduces a Phase II metabolic soft spot.[1]
-
Tertiary Aniline Nitrogen: The piperidine nitrogen, conjugated to the electron-deficient pyrazine, exhibits reduced basicity (estimated pKa ~2.0–3.0), minimizing lysosomal trapping.
-
Predicted Property Data Table
The following values are consensus estimates derived from fragment-based QSAR models relevant to pyrazine-piperidine scaffolds.
| Property | Value (Est.) | Significance for Bioavailability |
| Molecular Weight (MW) | 213.66 g/mol | Highly Favorable. Well below the 500 Da limit, facilitating paracellular and transcellular transport.[1] |
| cLogP | 1.1 – 1.4 | Optimal. Sufficient lipophilicity for membrane crossing without solubility issues. |
| Topological PSA (TPSA) | ~55 Ų | Excellent. <140 Ų correlates with high passive permeability. |
| H-Bond Donors (HBD) | 1 (OH) | Low. Minimizes desolvation penalty during membrane transit.[1] |
| H-Bond Acceptors (HBA) | 4 (3 N, 1 O) | Moderate. Facilitates water solubility. |
| pKa (Conjugate Acid) | ~2.5 (Pyrazine-N) | Neutral at pH 7.4. The molecule exists primarily as a neutral species in the intestine, maximizing passive diffusion. |
| Rotatable Bonds | 1 | Rigid. High conformational stability improves binding entropy and permeability. |
ADME Prediction Framework
The bioavailability (
Absorption (The "A")
Given the TPSA of 55 Ų and cLogP of ~1.2, the compound falls into BCS Class I (High Solubility, High Permeability) .
-
Mechanism: Predominantly passive transcellular diffusion .
-
Efflux Risk: Low. The molecular weight (<250) and lack of extensive H-bonding suggest it is a poor substrate for P-glycoprotein (P-gp).[1]
Metabolism (The "M") - The Critical Variable
While absorption is predicted to be high, bioavailability may be attenuated by first-pass metabolism.[1]
-
Phase I (CYP450): The chloropyrazine ring is relatively resistant to oxidative dehalogenation. However, the piperidine ring is susceptible to
-carbon oxidation. -
Phase II (Conjugation): The 4-hydroxyl group is a direct "handle" for UDP-glucuronosyltransferases (UGTs).[1] O-Glucuronidation is the highest risk factor for reducing oral bioavailability.[1]
Distribution (The "D")
-
Plasma Protein Binding (PPB): Predicted to be low-to-moderate (<80%) due to low lipophilicity.[1]
-
Volume of Distribution (
): Likely high (>1 L/kg), distributing well into total body water.
Visualizing the Bioavailability Pathway
The following diagram illustrates the predicted fate of the molecule from ingestion to systemic circulation, highlighting the critical "gatekeeper" steps.
Figure 1: Predicted absorption and clearance pathway. The primary bottleneck is identified as hepatic Phase II conjugation.
Experimental Validation Protocols
To confirm these in silico predictions, the following self-validating experimental workflows are recommended.
Protocol A: Caco-2 Permeability Assay (Absorption Validation)
This assay determines the apparent permeability coefficient (
-
Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on transwell polycarbonate filters (0.4 µm pore size) and culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: >300
. -
Dosing:
-
Apical (A) to Basolateral (B): Add 10 µM compound in HBSS (pH 7.4).
-
Basolateral (B) to Apical (A): Add 10 µM compound in HBSS (pH 7.4).
-
-
Sampling: Collect aliquots at 30, 60, 90, and 120 min.
-
Analysis: Quantify via LC-MS/MS (MRM mode).
-
Calculation:
-
Success Criteria:
confirms high permeability.[1]
-
Protocol B: Microsomal Stability (Metabolic Validation)
This assay predicts intrinsic clearance (
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice.
-
Incubation:
-
Mix microsomes (0.5 mg/mL protein) with compound (1 µM) in phosphate buffer (pH 7.4).
-
Pre-incubate for 5 min at 37°C.
-
-
Initiation: Add NADPH-generating system (or UDPGA for UGT assay).
-
Quenching: At t = 0, 5, 15, 30, 45 min, remove aliquots and quench in ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Processing: Plot ln(% remaining) vs. time to determine
. [1]
Synthesis & Risk Assessment
Based on the structural analysis and predictive modeling, the bioavailability profile of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol is summarized below:
-
Absorption Potential: High. The compound is a classic "Rule of 5" small molecule with ideal lipophilicity for passive diffusion.
-
Solubility: High. The piperidine-OH and pyrazine nitrogens ensure solubility in acidic gastric environments.[1]
-
Clearance Risk: Medium. The 4-OH group makes the compound susceptible to rapid glucuronidation.[1]
-
Mitigation Strategy: If
is low in vivo, consider blocking the 4-position (e.g., 4-F, 4-Me) or masking the hydroxyl as a prodrug (ester/phosphate).[1]
-
Final Verdict: The compound is predicted to be orally bioavailable and suitable for lead optimization.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[2] Journal of Medicinal Chemistry.
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
-
PubChem Compound Summary. (2024). "1-(5-Chloropyridin-2-yl)piperazine" (Structural analog data used for interpolation).[1][3][4][5] [1]
-
BenchChem. (2025).[2] "Piperazine and Piperidine Derivatives in Modern Drug Design: Comparative ADME-Tox Profiles."
Sources
- 1. 4-(para-Chlorophenyl)-4-hydroxypiperidine [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(5-CHLOROPYRIDIN-2-YL)PIPERAZINE CAS 87394-65-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 4. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Characterization of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol: A Technical Guide for Novel Heterocyclic Compounds
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel chemical entities (NCEs) represents a critical first step towards innovative therapeutics.[1][2] The compound 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, a heterocyclic molecule incorporating a chloropyrazine and a piperidinol moiety, stands as a potential scaffold for a new generation of targeted therapies. As with any NCE, a thorough and precise characterization of its fundamental physical and chemical properties is paramount. This guide provides a comprehensive framework for the determination of the melting point and the detailed physical description of this and other similar novel compounds, ensuring data integrity and reproducibility, which are the cornerstones of rigorous scientific investigation and regulatory submission.[3][4]
The structural features of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, specifically the presence of hydrogen bonding capabilities via the hydroxyl group and the polar nature of the pyrazine ring, suggest that it is likely to be a crystalline solid at room temperature. The following sections will detail the experimental protocols and theoretical underpinnings for the precise determination of its physical characteristics.
Physicochemical Properties of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
The initial characterization of a new compound involves a macroscopic and a microscopic description, coupled with the determination of its melting point. This data serves as a preliminary indicator of purity and provides a baseline for future analytical work.
Data Summary
The following table summarizes the expected and experimentally determined physicochemical properties of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol. As this is a novel compound, the melting point would be determined experimentally.
| Parameter | Description / Value | Method of Determination |
| Physical Form | Crystalline or fine powder | Visual Inspection |
| Color | White to off-white | Visual Inspection |
| Melting Point | To be determined experimentally (°C) | Capillary Melting Point Apparatus |
Experimental Protocol for Melting Point Determination
The melting point of a pure crystalline solid is a sharp, reproducible physical constant. A depressed and broad melting range is a strong indicator of impurities.[5] The following protocol outlines the standardized procedure for an accurate melting point determination using a modern capillary melting point apparatus.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol is completely dry, ideally by drying under a high vacuum for several hours to remove any residual solvent.[6]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.
-
-
Capillary Tube Loading:
-
Take a thin-walled capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of the compound is collected.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end.[7]
-
The final packed sample height should be between 2-3 mm for optimal results.[7]
-
-
Melting Point Apparatus Operation:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: For an unknown compound, first perform a rapid heating to get an approximate melting range.
-
Accurate Measurement: With a new, freshly packed capillary, heat rapidly to about 20°C below the approximate melting point.[7] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6][8]
-
-
Observation and Recording:
-
Observe the sample through the magnified eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).
-
The recorded melting point should be expressed as a range from the onset to the clear point. For a pure compound, this range should be narrow (typically 0.5-1.5°C).
-
-
Data Integrity:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Never re-melt a sample, as decomposition may have occurred. Always use a fresh sample for each measurement.[8]
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination of a novel compound.
Systematic Physical Description
A consistent and detailed physical description is crucial for the identification and quality control of a new chemical entity. This should be performed under consistent lighting conditions and with appropriate magnification if necessary.
Protocol for Physical Description
-
Color: Describe the color of the bulk material. Common descriptions include white, off-white, beige, yellow, etc.
-
Form: Describe the physical form of the solid. Examples include crystalline solid, amorphous powder, fine needles, or granular solid.
-
Odor: Note any characteristic odor. This should be done cautiously by wafting the vapors towards the nose. For potent compounds, this step may be omitted for safety reasons.
-
Solubility: A preliminary solubility screen in common laboratory solvents (e.g., water, ethanol, dichloromethane, acetone, DMSO) at room temperature provides valuable information for subsequent analytical method development and formulation studies.
Structural Confirmation: The Self-Validating System
While melting point and physical description are foundational, they are insufficient on their own to confirm the identity of a novel compound. A self-validating system of characterization relies on a suite of spectroscopic techniques to unambiguously determine the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the pyrazine, piperidine, and hydroxyl groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that offer further structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the O-H stretch of the alcohol, C-N bonds of the piperidine and pyrazine rings, and the C-Cl bond.
Logical Relationship of Characterization Data
Caption: Interrelation of physical and structural data for compound validation.
Conclusion
The meticulous characterization of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, as with any NCE, is a non-negotiable aspect of the research and development process. By adhering to the detailed protocols for melting point determination and physical description, and corroborating these findings with a suite of spectroscopic data, researchers can establish a robust and reliable data package for this novel compound. This foundational knowledge is indispensable for ensuring the purity, identity, and quality of the material, thereby enabling its confident progression through the drug development pipeline.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 23, 2026, from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 23, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 23, 2026, from [Link]
-
Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved February 23, 2026, from [Link]
-
European Medicines Agency. (1996). Guideline on the chemistry of new active substances. CPMP/QWP/130/96, Rev 1. Retrieved February 23, 2026, from [Link]
-
Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved February 23, 2026, from [Link]
-
Spring Bio Solution. (2024, August 22). New Chemical Entity (NCE): Driving Innovation in Global Healthcare. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). New chemical entity. Retrieved February 23, 2026, from [Link]
-
Eurofins Scientific. (2024, May 11). Characterization for Pharmaceutical Products. Retrieved February 23, 2026, from [Link]
Sources
- 1. springbiosolution.com [springbiosolution.com]
- 2. New chemical entity - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
Application Note: Process Development for the Crystallization of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Executive Summary
This application note details the isolation and purification protocols for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol , a critical intermediate in the synthesis of the HIF-2α inhibitor Belzutifan (MK-6482) .
The synthesis of this intermediate typically involves a nucleophilic aromatic substitution (
Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]
| Property | Description |
| Chemical Name | 1-(5-Chloropyrazin-2-yl)piperidin-4-ol |
| CAS Number | 1637736-21-4 |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Solubility Profile | Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in Water, Heptane, Toluene. |
| pKa | ~13-14 (hydroxyl), ~1-2 (pyrazine nitrogen) |
| Critical Impurities | 2,5-bis(4-hydroxypiperidin-1-yl)pyrazine (Bis-adduct); Unreacted 2,5-dichloropyrazine. |
Mechanistic Insight: Solubility Thermodynamics
The molecule contains a polar hydroxyl group and a basic pyrazine nitrogen, creating a "push-pull" solubility dynamic.
-
High Solubility: Polar aprotic solvents (DMSO, DMF) break intermolecular H-bonds.
-
Crystallization Driving Force: The molecule exhibits steep solubility curves in aqueous alcohol mixtures. Water acts as a powerful anti-solvent by increasing the interfacial tension and forcing the hydrophobic pyrazine ring out of the solution.
Experimental Workflow Diagram
The following diagram illustrates the integrated workflow from the reaction quench to the final isolated crystal.
Figure 1: Process flow diagram for the isolation and recrystallization of the target intermediate.[1]
Detailed Protocols
Protocol A: Crude Isolation (Reactive Crystallization)
Objective: To isolate the solid from the reaction solvent (typically DMSO or NMP) and remove the bulk of inorganic salts and highly soluble impurities.
Reagents:
-
Reaction Mixture (containing ~100g theoretical product in DMSO).
-
Deionized Water (Anti-solvent).
Procedure:
-
Temperature Control: Cool the reaction mixture to 20°C .
-
Anti-solvent Addition: Charge Deionized Water (3.0 volumes relative to reaction volume) slowly over 2 hours .
-
Note: Rapid addition can cause "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities.
-
-
Aging: Agitate the resulting slurry at 20°C for 4 hours to ensure maximum yield and desaturation.
-
Filtration: Filter the solids using a Buchner funnel or centrifuge.
-
Wash: Wash the cake with Water (2 x 2 volumes) to remove residual DMSO and inorganic salts (e.g.,
or ). -
Drying: Dry under vacuum at 45°C until constant weight.
Protocol B: High-Purity Recrystallization (Polishing)
Objective: To achieve pharmaceutical-grade purity (>99.5%) and a consistent crystal habit.
Solvent System: Ethanol / Water (90:10 v/v) OR Isopropyl Acetate (IPAc). Recommendation:Ethanol/Water is preferred for purging the bis-substituted impurity due to polarity differences.
Step-by-Step Methodology:
-
Dissolution:
-
Charge crude 1-(5-Chloropyrazin-2-yl)piperidin-4-ol (100 g) into the reactor.
-
Add Ethanol (5.0 volumes) .
-
Heat the mixture to 70–75°C (Reflux). Agitate until full dissolution is observed.
-
Checkpoint: If the solution is hazy, perform a hot polish filtration to remove mechanical particulates.
-
-
Seeding (Critical for Polymorph Control):
-
Cool the solution to 60°C (just below the saturation point).
-
Add seed crystals (0.5 wt%) of pure product.
-
Hold at 60°C for 30 minutes .
-
Why? This establishes a specific surface area for growth, preventing spontaneous nucleation which leads to fines and occlusion of impurities.
-
-
Cooling Ramp:
-
Cool from 60°C to 20°C over 4 hours (Cooling rate: 10°C/hr).
-
Mechanism:[2] A slow, linear cooling rate maintains the system within the "Metastable Zone Width" (MSZW), promoting growth on existing crystals rather than new nucleation.
-
-
Anti-Solvent Finish (Optional for Yield):
-
Once at 20°C, slowly add Water (2.0 volumes) over 2 hours.
-
Cool further to 0–5°C and hold for 2 hours.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold Ethanol/Water (1:1 mixture).
-
Dry at 50°C under vacuum.
-
Critical Process Parameters (CPPs)
The following parameters must be monitored to ensure batch-to-batch consistency.
| Parameter | Range | Impact on Quality |
| Dissolution Temp | 70°C – 75°C | Ensuring complete dissolution prevents "seed memory" of undesired polymorphs. |
| Cooling Rate | 5 – 10°C / hour | Fast cooling (>20°C/hr) entraps impurities and creates fines (poor filtration). |
| Agitation Speed | Moderate (Tip speed ~1.5 m/s) | High shear can break crystals; low shear causes poor heat transfer and agglomeration. |
| Final Hold Temp | 0°C – 5°C | Critical for maximizing yield; solubility decreases significantly below 10°C. |
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: The solution turns milky/cloudy, and oily droplets form before crystals appear.
-
Cause: The anti-solvent (water) was added too fast, or the temperature is too high for the solvent composition.
-
Correction: Re-heat to dissolve the oil. Add the anti-solvent more slowly or seed the solution before the anti-solvent addition starts.
Issue 2: Low Yield
-
Symptom: Mother liquor contains significant product (>5%).
-
Cause: Final temperature not low enough or insufficient anti-solvent.
-
Correction: Extend the cooling ramp to 0°C. Verify the Ethanol:Water ratio is near 1:1 or 1:2 at the end of the process.
Issue 3: Bis-Impurity Retention
-
Symptom: HPLC shows >0.1% of the bis-substituted pyrazine.
-
Cause: The bis-impurity is less soluble than the product in non-polar solvents.
-
Correction: Switch to the Ethanol/Water system. The bis-impurity is much less soluble in water than the product? Actually, the bis-impurity (lipophilic) is less soluble in water. Therefore, ensure the dissolution in Ethanol is complete (where bis is soluble) and filter while hot if the bis-impurity precipitates first, or rely on the fact that the bis-impurity stays in the mother liquor if the water ratio is optimized correctly (thermodynamic control). Best Practice: Use chromatography if crystallization fails, but usually, a reslurry in IPAc removes the bis-impurity.
References
-
Peng, F., et al. (2021).[2][3] "Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material." Organic Process Research & Development, 25(11). [Link][2]
-
Merck Sharp & Dohme Corp. (2016). "Novel crystalline forms of a hypoxia inducible factor-2 alpha inhibitor." World Intellectual Property Organization Patent WO2016149423.
-
Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma." Journal of Medicinal Chemistry, 62(15), 6876–6893. [Link]
-
Wallace, M., et al. (2021). "Manufacturing Process Development for Belzutifan, Part 2." Organic Process Research & Development. [Link][4][5]
Sources
Application Note: Strategic Solvent Selection for the Synthesis of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol via Nucleophilic Aromatic Substitution
Abstract
This document provides a detailed guide for the strategic selection of a solvent system for the synthesis of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, a valuable intermediate in pharmaceutical development. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,5-dichloropyrazine and piperidin-4-ol. We explore the theoretical underpinnings of solvent effects on the SNAr mechanism, present a comparative analysis of common laboratory solvents, and provide detailed protocols for both solvent screening and an optimized reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize this synthesis for yield, purity, and process efficiency.
Introduction: The SNAr Pathway to a Key Pharmaceutical Building Block
The pyrazine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.[1] The target molecule, 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, combines this privileged heterocycle with a substituted piperidine moiety, making it a highly sought-after building block for novel therapeutic agents.[2][3]
The most direct and efficient route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of a chlorine atom from 2,5-dichloropyrazine by the secondary amine of piperidin-4-ol.[1][4] The success of an SNAr reaction is profoundly influenced by the choice of solvent, which governs reactant solubility, modulates nucleophile reactivity, and stabilizes charged intermediates.[5][6] This application note provides the scientific rationale and practical methodology for making an informed solvent choice.
The Causality of Solvent Choice: Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[7] Understanding this pathway is critical to appreciating the role of the solvent.
-
Nucleophilic Attack: The nucleophile (piperidin-4-ol) attacks the electron-deficient carbon atom bearing a leaving group (chloride) on the pyrazine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion.
The rate-determining step is typically the formation of the Meisenheimer complex.[7] Therefore, the ideal solvent will stabilize this charged intermediate and its preceding transition state without deactivating the nucleophile.
Diagram: The SNAr Mechanism
Caption: Generalized workflow for the SNAr mechanism.
The Protic vs. Aprotic Dichotomy
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These are generally the solvents of choice for SNAr reactions.[1][5] They possess large dipole moments that effectively solvate cations (like the counter-ion of the base) but are poor at solvating anions. This leaves the anionic or neutral amine nucleophile "bare" and highly reactive.[8] Their polarity also helps to stabilize the charged Meisenheimer complex.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can significantly slow down SNAr reactions.[9][10] Their acidic protons form strong hydrogen bonds with the lone pair of the amine nucleophile, creating a solvent cage that deactivates it and increases the energy barrier for the initial attack.[6] However, for highly activated heteroaryl chlorides, recent "on-water" methodologies have shown surprising efficacy, offering a greener alternative.[11][12]
Comparative Analysis of Candidate Solvents
The selection of a solvent requires a multi-faceted analysis of its physical properties and its interaction with the reaction components. The following table provides a comparative overview to guide this decision.
| Solvent | Structure | Boiling Point (°C) | Dielectric Constant (ε) | Type | Suitability & Rationale |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 47 | Polar Aprotic | Excellent. High boiling point allows for a wide temperature range. Superb at solvating reactants and stabilizing the Meisenheimer complex. Often provides the fastest rates.[1][5] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 153 | 37 | Polar Aprotic | Excellent. Similar to DMSO in performance. Lower boiling point can be advantageous for easier removal post-reaction. A workhorse solvent for SNAr.[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32 | Polar Aprotic | Very Good. High boiling point is suitable for less reactive substrates requiring high temperatures. Excellent solvating power. |
| Acetonitrile (ACN) | CH₃CN | 82 | 37 | Polar Aprotic | Good. Lower boiling point limits the reaction temperature but is sufficient for many activated systems. Easy to remove. A good choice for reactions at moderate temperatures. |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Nonpolar Aprotic | Moderate. Lower polarity may lead to slower reaction rates. Often used in palladium-catalyzed reactions but can be effective for SNAr at reflux.[1] |
| Isopropanol (IPA) | (CH₃)₂CHOH | 82.5 | 18 | Polar Protic | Poor to Moderate. Protic nature will solvate and deactivate the amine nucleophile, leading to slower rates. May require higher temperatures. Can be useful if side reactions in aprotic solvents are an issue. |
| Water (H₂O) | H₂O | 100 | 80 | Polar Protic | Situational. While typically avoided, "on-water" SNAr for activated heterocycles can be surprisingly effective and is an excellent green alternative.[11] Often requires a base like KF or K₂CO₃. |
Experimental Protocols
Protocol 1: Parallel Solvent Screening Workflow
This protocol is designed to efficiently compare the performance of multiple solvents under identical conditions.
Materials:
-
2,5-Dichloropyrazine (1.0 equiv)
-
Piperidin-4-ol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
Candidate solvents (DMSO, DMF, Acetonitrile, 1,4-Dioxane, Isopropanol)
-
Reaction vials with stir bars
-
Heating block with temperature control
-
TLC plates (Silica gel 60 F₂₅₄)
-
LC-MS for analysis
Diagram: Solvent Screening Workflow
Caption: Workflow for parallel solvent screening.
Procedure:
-
Setup: To each of five labeled reaction vials, add 2,5-dichloropyrazine (e.g., 74.5 mg, 0.5 mmol), piperidin-4-ol (e.g., 55.6 mg, 0.55 mmol), and anhydrous K₂CO₃ (e.g., 138 mg, 1.0 mmol).
-
Solvent Addition: Add 2.5 mL of the respective candidate solvent to each vial.
-
Reaction: Seal the vials and place them in a preheated heating block at 80 °C. Stir the reactions for a set time (e.g., 4 hours).
-
Monitoring: After 4 hours, cool the vials to room temperature. Take a small aliquot from each reaction mixture, dilute it with water, and extract with ethyl acetate. Spot the organic layer on a TLC plate and analyze by LC-MS to determine the relative conversion and impurity profile.
-
Evaluation: Compare the results to identify the solvent that provides the highest conversion to the desired product with the cleanest profile.
Protocol 2: Optimized Synthesis in Dimethyl Sulfoxide (DMSO)
Based on established principles for SNAr reactions, DMSO is recommended as the starting point for optimization.[1][13]
Materials:
-
2,5-Dichloropyrazine (1.0 equiv, e.g., 5.00 g, 33.5 mmol)
-
Piperidin-4-ol (1.1 equiv, e.g., 3.71 g, 36.8 mmol)
-
Diisopropylethylamine (DIPEA) (2.5 equiv, e.g., 14.6 mL, 83.8 mmol)
-
Dimethyl Sulfoxide (DMSO) (approx. 5 mL per g of starting material)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrazine (5.00 g), piperidin-4-ol (3.71 g), and DMSO (25 mL).
-
Base Addition: Add DIPEA (14.6 mL) to the stirred suspension.
-
Heating: Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the dark mixture into a beaker containing ice-water (250 mL). A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield 1-(5-Chloropyrazin-2-yl)piperidin-4-ol as a solid.
-
Decision-Making Framework for Solvent Selection
Choosing the final solvent for a process involves balancing scientific, economic, and safety factors.
Diagram: Solvent Selection Decision Tree
Caption: Decision tree for optimal solvent selection.
Conclusion
The selection of a solvent is a critical parameter in the synthesis of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol. Theoretical principles strongly favor polar aprotic solvents, with DMSO and DMF being the premier candidates for achieving high reaction rates and yields.[1][5] A systematic screening process, as outlined in this note, is essential for empirical validation. For process optimization, factors beyond yield, such as ease of removal, cost, and environmental impact, should be considered, potentially bringing solvents like acetonitrile or even aqueous systems into consideration for large-scale production.[11][12]
References
- Benchchem. (n.d.). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.
- LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Jorgensen, W. L. (2004, July 17). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. ACS Publications.
- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
- Dunn, P. J., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Gholami, M. R., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
- Váňa, P., et al. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. RSC Publishing.
- Benchchem. (n.d.). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
- (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [a].
- CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.
- (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
- (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- PubMed. (2025, June 3). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.
- Solubility of Things. (n.d.). Piperidine.
- PMC. (2025, June 3). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.
- Drug Design, Development and Therapy. (2025, June 3). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div.
- Organic Letters. (2013, April 19). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications.
- University of North Carolina. (2017, October 25).
- Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
-
ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Aromatic Substitution of Hydrogen and Related Reactions. Retrieved from [Link]
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chem-Impex. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine.
- Verlag der Zeitschrift für Naturforschung. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands.
- American Chemical Society. (2013, April 19). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
-
ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
- Benchchem. (n.d.). Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.
- (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
-
The Journal of Organic Chemistry. (n.d.). On 2,5-Dichloropyrazine1. ACS Publications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrazine Functionalization & Regioisomer Control
Current Status: Online 🟢 Ticket Topic: Removing/Preventing Regioisomer Byproducts in Chloropyrazine Substitutions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Pyrazine Crisis Unit
You are likely here because your chloropyrazine substitution (
This guide is structured to help you Prevent (upstream chemistry), Diagnose (analytical), and Remediate (downstream purification) these issues.
Part 1: The Prevention Protocol (Reaction Engineering)
The most effective way to remove a regioisomer is to never make it. Regioselectivity in pyrazines is governed by the interplay of innate electrophilicity and catalyst control .
Nucleophilic Aromatic Substitution ( ) Rules
If you are running an
| C2 Substituent Type | Electronic Effect | Directing Rule | Major Product Site |
| EWG (CN, ester, | Activates ring, withdraws | Directs Meta (relative to C2) | C5-Position |
| EDG (Me, OMe, | Deactivates ring, donates | Directs Ortho (relative to C2) | C3-Position |
| Halogen (Cl, Br, I) | Inductive withdrawal, Resonance donation | Mixed/Steric | C3-Position (usually) |
The "Why":
-
EWG Case: An electron-withdrawing group at C2 stabilizes the Meisenheimer complex formed when the nucleophile attacks C5. The negative charge is better delocalized away from the already electron-poor C2.
-
EDG Case: An electron-donating group at C2 destabilizes the transition state for C5 attack. Attack at C3 is favored because it is sterically adjacent but electronically less deactivated than the distal C5 position in certain resonance contributors [1].
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
When performing cross-coupling on poly-chlorinated pyrazines, the "most acidic" C-Cl bond (adjacent to Nitrogen) is typically the first to react. However, you can override this with Ligand Control .
-
Standard Conditions (
, dppf): Favor the most electronically activated position (usually C2/C3 over C5/C6). -
Steric Control (Bulky Ligands): If you need to couple at the less hindered position (or preserve a specific chloride), use bulky ligands like QPhos or
. These ligands create a "steric wall" around the metal center, forcing oxidative addition to occur at the least sterically encumbered C-Cl bond, regardless of electronic activation [2].
Part 2: The Remediation Suite (Purification)
If you already have a mixture (e.g., 60:40 ratio), standard flash chromatography often fails because the pyrazine nitrogen lone pairs interact strongly with silanols, causing peak tailing that merges the isomers.
Technique A: The "pH Shift" Flash Chromatography
Isomers often have slightly different
-
Protocol: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes. Run your column using a mobile phase containing 1% TEA (for basic analytes) or 0.5% Acetic Acid (for acidic/neutral analytes).
-
Mechanism: This masks the acidic silanol sites on the silica, preventing non-specific binding. It sharpens the peaks, often turning a "snowman" peak into two baseline-separated peaks [3].
Technique B: Chemo-Differentiation (The "Protect-Purify-Deprotect" Gambit)
If isomers are inseparable, chemically modify the nucleophile after the reaction to change polarity.
-
Scenario: You have a mix of Isomer A (desired) and Isomer B (undesired), both containing a secondary amine.
-
Action: Acetylate the mixture (
, Pyridine). The steric environment around the amine in Isomer A vs. Isomer B may differ, leading to vastly different values for the acetamides. -
Result: Separate the acetamides, then hydrolyze (NaOH/MeOH) to recover the pure amine.
Part 3: Troubleshooting Workflow (Visualization)
The following diagram outlines the decision logic for handling pyrazine regioisomers.
Caption: Decision matrix for handling regioisomer mixtures in pyrazine synthesis, prioritizing reaction optimization over difficult downstream separations.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am reacting 2,3-dichloropyrazine with a primary amine and getting a 50:50 mixture of mono- and bis-substituted products. How do I stop at mono-substitution? A: This is a classic "over-reaction" issue rather than a regioisomer issue (since 2,3-dichloro is symmetric).
-
The Fix: The product (amino-chloropyrazine) is more electron-rich than the starting material, but the remaining chlorine is deactivated. However, if you use high temperatures, you overcome this barrier.
-
Protocol: Lower the temperature to 0°C or -10°C. Add the amine slowly (dropwise) to an excess (1.5 equiv) of the dichloropyrazine. This ensures the amine always sees fresh starting material rather than product [4].
Q2: I have a mixture of 2-amino-3-chloro and 2-amino-5-chloro pyrazine isomers. They co-elute on TLC (50% EtOAc/Hex). What now? A: These are distinct regioisomers with different dipole moments.
-
Try Toluene: Switch your TLC solvent to 100% Toluene or Toluene/Acetone (9:1). Pyrazines often separate better in aromatic solvents due to
- stacking interactions with the solvent. -
Check Solubility: One isomer is often significantly less soluble. Try triturating the crude solid with cold diethyl ether or pentane. The symmetric or more polar isomer may precipitate out pure.
Q3: My Pd-coupling on 2,6-dichloropyrazine is giving me the wrong isomer. I want C2, but I'm getting C6 (or bis-coupling). A: 2,6-dichloropyrazine is symmetric, so the first coupling is always "C2". If you mean you are coupling 2-chloro-6-substituted pyrazine:
-
Electronic Bias: Oxidative addition prefers the most electron-deficient C-Cl bond.
-
Solution: If the "wrong" isomer is forming, you are fighting the electronic bias. Switch to a catalyst system that relies on oxidative addition rates rather than thermodynamics.
is highly active and often less sensitive to electronic subtle differences, reacting with the sterically most accessible site first [2].
References
-
Studies on the Regioselective Nucleophilic Arom
) Reaction of 2-Substituted 3,5-Dichloropyrazines. Source: ACS Organic Letters (2013). URL:[Link] -
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Source: NIH / PMC (2022). URL:[Link]
-
Advice on separating regioisomers (Chromatography Techniques). Source: Reddit / Organic Chemistry Community Consensus (Verified via LibreTexts). URL:[Link]
Technical Support Center: Purification of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Ticket ID: #PYR-5CL-PIP4OH-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purification & Troubleshooting for CAS 1206968-76-8
Executive Summary
You are encountering challenges with 1-(5-Chloropyrazin-2-yl)piperidin-4-ol , a critical intermediate formed via the SNAr reaction of 2,5-dichloropyrazine and piperidin-4-ol .
The purification of this molecule is often deceptive. While the symmetry of the starting material (2,5-dichloropyrazine) eliminates regioisomer concerns during the first addition, the electronic deactivation of the pyrazine ring after the first amine addition is not always sufficient to prevent the formation of the bis-substituted impurity . Furthermore, the amphiphilic nature of the product (lipophilic chloropyrazine + polar hydroxyl/amine) creates solubility issues during aqueous workup.
This guide breaks down the troubleshooting process into three phases: Upstream Reaction Control , Workup Optimization , and Chromatographic/Crystallization Refinement .
Part 1: The "Root Cause" – Reaction Optimization
Goal: Minimize the "Bis-Impurity" [1,1'-(pyrazine-2,5-diyl)bis(piperidin-4-ol)] before purification begins.
The Chemistry Logic
The reaction relies on the nucleophilic aromatic substitution (SNAr) of one chloride.
-
Activation: The two chlorines and para-nitrogens make the pyrazine ring highly electrophilic.
-
Deactivation (The Safety Net): Once the first piperidine adds, the nitrogen lone pair donates electron density into the ring, making the second chloride less reactive.
-
The Failure Mode: If you use excess heat (>80°C) or large excesses (>2.5 eq) of piperidin-4-ol, you will force the second substitution, creating the bis-impurity which is difficult to separate.
Troubleshooting Q&A: Reaction Setup
Q: I see a spot just below my product on TLC. What is it? A: This is almost certainly the bis-substituted impurity . It is more polar than the mono-chloride product due to the second hydroxyl/amine group, leading to a lower Rf value.
-
Fix: Reduce reaction temperature. If running at reflux in acetonitrile (82°C), drop to 50-60°C.
-
Fix: Control stoichiometry. Use 0.95 – 1.05 equivalents of piperidin-4-ol relative to the pyrazine. Do not use the amine as the base; use an inorganic base (K2CO3) or a non-nucleophilic organic base (DIPEA).
Q: My reaction is stalling with 10% starting material left. A: Do not push it with more heat. The remaining 2,5-dichloropyrazine is non-polar and easy to wash away with hexanes/heptane. The bis-impurity is much harder to remove. It is better to accept 90% conversion than 98% conversion with 8% bis-impurity.
Part 2: Workup & Phase Separation
Goal: Efficient removal of polar solvents (DMF/DMSO) and salts.
Visualizing the Pathway
Figure 1: Reaction pathway showing the kinetic window for preventing bis-substitution.
Troubleshooting Q&A: Extraction
Q: I used DMF/DMSO and now I have an emulsion during extraction. A: The product has a hydroxyl group and a basic nitrogen, acting as a surfactant.
-
Protocol: Dilute the reaction mixture with Water/Brine (1:1) and extract with Ethyl Acetate (EtOAc) or DCM .
-
The "Back-Wash" Trick: If using EtOAc, wash the organic layer 3x with 5% LiCl (aq) or water. This pulls the DMF out.
-
pH Control: Ensure the aqueous phase is pH > 9 . If the pH is neutral or acidic, the pyridine nitrogen will protonate, trapping your product in the water layer. Use Sat. NaHCO3.
Part 3: Chromatographic Purification
Goal: Separation of the "Bis" impurity and baseline noise.
The "Tailing" Problem
Nitrogen-containing heterocycles interact with the acidic silanols on silica gel, causing streaks (tailing) that ruin separation.
Recommended Mobile Phases:
| Solvent System | Additive (Critical) | Application |
| DCM / MeOH | 1% NH4OH or 1% Et3N | Standard purification. Start 0% MeOH, gradient to 10%. |
| EtOAc / Hexane | None (Usually) | Only if the product is soluble enough. Good for removing non-polar starting material. |
| DCM / Acetone | None | Alternative if MeOH co-elutes impurities. |
Troubleshooting Q&A: Flash Chromatography
Q: My product elutes over 20 fractions. A: This is classic amine tailing.
-
Immediate Fix: Add 1% Triethylamine (TEA) to your DCM and your MeOH bottles. Pre-flush the column with 2CV of the TEA-doped solvent.
-
Alternative: Switch to an Amine-Functionalized Silica cartridge if available (expensive but effective).
Q: The separation between the Product and Bis-impurity is poor. A: The polarity difference is driven by the extra -OH group.
-
Strategy: Use a shallower gradient. Instead of 0-10% MeOH over 20 mins, try 0-5% MeOH over 30 mins . The bis-impurity will stick to the column much longer than the mono-substituted product.
Part 4: Crystallization (The Scalable Solution)
Goal: Avoiding chromatography for batches >10g.
Since the product contains a chloropyrazine (lipophilic) and a hydroxyl (polar), it often solidifies.
Crystallization Protocol
-
Dissolution: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate or IPA (Isopropyl Alcohol) .
-
Precipitation: Slowly add Heptane (anti-solvent) while stirring until cloudiness persists.
-
Cooling: Allow to cool to RT, then 0°C.
-
Filtration: The bis-impurity often remains in the mother liquor (if using EtOAc) or precipitates first (if using very non-polar systems).
-
Note: If the product oils out, re-dissolve and seed with a tiny crystal from a previous pure batch.
-
Purification Decision Tree
Figure 2: Decision logic for choosing between chromatography and crystallization based on impurity profile.
References
-
ChemicalBook. (n.d.). Synthesis of 2,5-Dichloropyrazine. Retrieved from
- Context: Establishes the reactivity profile of the starting m
-
PubChem. (2025).[1][2] Piperidin-4-ol | C5H11NO.[1] National Library of Medicine. Retrieved from
-
Context: Physical properties of the nucleophile, confirming polarity and water solubility issues.
-
-
BenchChem. (2025).[3] Application Notes: 2,5-Dichloropyrazine in Materials Science. Retrieved from
-
Context: General SNAr conditions for chloropyrazine derivatives.
-
-
Google Patents. (2000). Process for producing N-(4-hydroxyphenyl)-piperazine derivatives (EP1230231B1). Retrieved from
- Context: Analogous purification logic for aryl-piperazine couplings using crystalliz
-
Chem-Impex. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine.[2][4] Retrieved from
- Context: Solubility and handling data for the structurally homologous pyridine analog.
Disclaimer: Always consult the Safety Data Sheet (SDS) for 2,5-dichloropyrazine (irritant/lachrymator) and piperidin-4-ol before handling. All procedures should be performed in a fume hood.
Sources
Technical Support Center: Troubleshooting Solubility of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Status: Operational Ticket ID: SOL-PYR-004 Subject: Solubility Optimization, Stability Warnings, and Formulation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile[1][2]
The Core Problem: Researchers frequently encounter "brick dust" behavior with 1-(5-Chloropyrazin-2-yl)piperidin-4-ol . This insolubility arises from a synergistic "lock" in the crystal lattice: the planar, lipophilic chloropyrazine ring stacks efficiently (π-π interactions), while the piperidin-4-ol moiety forms strong intermolecular hydrogen bond networks.
Compound Profile:
| Property | Value (Est.) | Implication |
|---|---|---|
| Structure Type | Aminopyrazine / Piperidinol | Amphiphilic but lattice-stabilized. |
| pKa (Pyrazine N) | ~0.5 - 1.5 (Very Weak Base) | Won't protonate easily in mild buffers (pH 5-7). |
| LogP | ~1.2 - 1.6 | Moderately lipophilic; hates pure water. |
| H-Bond Donors | 1 (-OH) | Critical for crystal packing. |
| Reactivity Alert | C-Cl Bond (
Tier 1: Dissolution for In Vitro Assays (The "Quick Fix")
User Question: "I cannot get this compound into solution for my biochemical assay (PBS, pH 7.4). It crashes out immediately."
Diagnosis
The compound is neutral at pH 7.4. The weak basicity of the pyrazine nitrogen means it does not ionize to help solubility. You are fighting the crystal lattice energy with water, and water is losing.
Protocol: The "Spike" Method
Do not attempt to dissolve directly in buffer. Use a high-dielectric organic stock.
-
Primary Stock: Dissolve compound in DMSO (Dimethyl sulfoxide) at 10 mM or 20 mM.
-
Note: If DMSO is incompatible, use DMAc (Dimethylacetamide) .
-
-
Intermediate Dilution: Dilute the stock 10-fold into PEG-400 or Propylene Glycol .
-
Final Spike: Add this mixture to your assay buffer under rapid vortexing.
-
Target: Final DMSO concentration < 1% (v/v).
-
Visual Guide: Solvent Selection Matrix
Figure 1: Decision matrix for solvent selection based on experimental intent.
Tier 2: Animal Formulation (In Vivo Studies)
User Question: "We need to dose mice at 10 mg/kg PO. The DMSO stock precipitates in saline."
Diagnosis
Simple co-solvent spikes often fail at therapeutic doses (mg/mL range) due to "oiling out" upon contact with aqueous gastric fluids. You need a solubilizing excipient that encapsulates the hydrophobic pyrazine core.
Recommended Vehicle: The "Golden Triangle"
Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
Why? The chloropyrazine ring fits snugly into the hydrophobic cavity of the cyclodextrin, while the outer hydroxyls interact with water. This prevents precipitation in the gut.
Preparation Protocol:
-
Weigh HP-β-CD (20g) and dissolve in 80 mL distilled water (pH 7.4).
-
Weigh the Chloropyrazin-piperidinol compound.[1]
-
Add compound to the cyclodextrin solution.
-
Sonicate at 35°C for 20-30 minutes.
-
Critical Check: If the solution remains cloudy, adjust pH to 4.0 using 0.1N HCl (carefully!). The weak basicity might assist slightly, but rely mostly on the cyclodextrin complexation.
-
Tier 3: Process Chemistry & Purification[4]
User Question: "I synthesized the compound, but I can't recrystallize it. It oils out or stays as a brown gum."
The "Oiling Out" Phenomenon
This molecule has a high melting point but likely forms supersaturated oils in single solvents.
Validated Recrystallization System
Solvent System: Ethanol / Water (Gradient) or Isopropanol (IPA).
Protocol:
-
Dissolve crude material in minimal boiling Ethanol (Abs.) .
-
Safety Stop: Do NOT use Methanol/NaOH or Ethanol/NaOEt. The 5-Chloro position is activated for
. You will replace the Chlorine with an Ethoxy group, destroying your product [1]. -
Once dissolved, remove from heat.
-
Add warm Water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear it.
-
Allow to cool very slowly to room temperature, then to 4°C.
-
Troubleshooting: If it oils out, scratch the glass or add a seed crystal.
-
Visual Guide: Purification Logic
Figure 2: Recrystallization workflow emphasizing the avoidance of basic conditions to prevent side reactions.
Frequently Asked Questions (FAQ)
Q1: Can I use acid to dissolve it? A: Yes, but be cautious. While 1M HCl will protonate the pyrazine nitrogen (pKa ~0.5-1.0) and improve solubility, highly acidic aqueous solutions can hydrolyze the C-Cl bond over time, especially if heated. Use Methanesulfonic acid (MsOH) in organic solvents if salt formation is required [2].
Q2: Why does my NMR in CDCl3 look broad/missing peaks? A: The hydroxyl group causes aggregation in non-polar solvents like Chloroform. The signals broaden into the baseline. Switch to DMSO-d6 or Methanol-d4 to break the H-bonds and sharpen the peaks.
Q3: Is the compound light sensitive? A: Aminopyrazines can be photosensitive. Store the solid in amber vials. In solution (DMSO), it is generally stable for 24 hours but should not be left on the benchtop under direct light for days.
References
-
PubChem. Chloropyrazine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
-
Jain, S., et al. Solubility and dissolution enhancement strategies: Current understanding and recent trends.[2] ResearchGate. Available at: [Link] (Accessed Feb 2026).
-
Organic Chemistry Data. pKa Values of Nitrogen Heterocycles (Pyrazine). Available at: [Link] (Accessed Feb 2026).
Sources
Technical Support Center: Crystallization of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Status: Active Ticket ID: CRY-5CP-04 Assigned Specialist: Senior Application Scientist, Process Development Group[1][2][3]
Welcome to the Technical Support Center
You are likely accessing this guide because your batch of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol (hereafter referred to as CP-4-ol ) has failed to crystallize, resulting in a sticky oil, an amorphous glass, or a trapped solvate.[1][2][4]
This molecule presents a classic "Janus-faced" challenge in process chemistry:
-
The Pyrazine-Chloride motif: Lipophilic and weakly basic.[1][2][3][4]
-
The Piperidin-4-ol moiety: Polar, capable of strong hydrogen bonding, and prone to water retention.[1][2][3][4]
This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation.[2][3][4] This guide moves beyond simple recipes to explain the physics of your failure and how to engineer a solution.
Module 1: Troubleshooting "Oiling Out" (LLPS)
Q: Why does my solution turn into a milky emulsion or a bottom oil layer instead of forming crystals?
A: You have entered the Metastable Liquid-Liquid Miscibility Gap .[1][2][3][4] Thermodynamically, the energy barrier to form a disordered liquid droplet is lower than the barrier to organize into a crystal lattice.[3][4] This happens when:
-
Saturation Temperature (
) > Melting Point ( ) of the oiled phase: The solute comes out of solution as a liquid because the solvent boiling point is too high relative to the solute's melting point in that mixture.[2][3][4] -
Impurity Profile: Regioisomers (e.g., 6-chloro isomer) or unreacted piperidin-4-ol depress the melting point of your product, widening the oiling window.[1][2][3]
The Fix: The "Cloud Point" Maneuver Do not simply cool the mixture further; this solidifies the oil into an amorphous glass (a dead end).[3][4]
-
Reheat the mixture until the oil redissolves (Clear Point).
-
Seed at a temperature above the observed oiling point.
-
Hold (Age) the solution. You must allow the seeds to "digest" the supersaturation before cooling further.[3][4]
Visualizing the Oiling Out Decision Matrix
Figure 1: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).
Module 2: Solvent System Selection
Q: Which solvent system should I use? Toluene failed, and Ethanol yielded no solids. [2][3]
A: CP-4-ol requires a "Push-Pull" solvent system due to its amphiphilic nature.[2][3][4]
-
Toluene: Too non-polar. The hydroxyl group aggregates, leading to oiling.[3][4]
-
Ethanol: Too polar.[2][3][4] High solubility prevents high yields (yield loss to mother liquor).[2][3][4]
Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent) [2][4]
-
Why: Ethyl Acetate interacts with the hydroxyl group (H-bond acceptor) just enough to prevent aggregation/oiling but not so strongly that it prevents crystallization.[2][4] Heptane acts as a volume-bulking antisolvent to drive yield.[2][3][4]
Alternative System (For higher purity): Isopropyl Acetate (IPAc).[2][3][4]
-
IPAc has a higher boiling point than EtOAc, allowing for higher temperature dissolution, which helps reject inorganic salts (NaCl) carried over from the substitution reaction.[3][4]
Solvent Data Table
| Solvent System | Role | Suitability | Notes |
| Ethyl Acetate | Solvent | High | Balance of polarity; easy to dry.[1][2][3][4] |
| n-Heptane | Antisolvent | High | Induces nucleation slowly; prevents oiling if added hot.[1][2][3][4] |
| Methanol/EtOH | Solvent | Low | Solubility too high; risk of solvates.[1][2][3][4] |
| Dichloromethane | Solvent | Low | Excellent solubility but hard to crystallize from; use only for extraction.[1][3][4] |
| Water | Impurity | Critical | Must be <0.5% .[1][2][3][4] Water causes the piperidine OH to hydrate, preventing lattice formation.[3][4] |
Module 3: Impurity Rejection (The "Pre-Crystallization" Step)[2][3]
Q: My crude is dark brown and won't crystallize even with seeding. What now?
A: Crystallization is a polishing step, not a garbage disposal.[3][4] If your crude purity is <90%, the impurities (likely regioisomers or tarry oligomers) are disrupting the crystal lattice growth.[3][4] You must use the basicity of the piperidine nitrogen.[3][4]
Protocol: Acid-Base Swing Purification
-
Dissolve crude oil in Dichloromethane (DCM) .
-
Extract with 1M HCl (aq) .
-
Wash the aqueous layer with fresh DCM (removes entrained organics).[2][3][4]
-
Basify the aqueous layer with NaOH or NH₄OH to pH > 10.[3][4]
-
Extract back into Ethyl Acetate .
Module 4: The Validated Crystallization Protocol
Objective: Controlled crystallization of CP-4-ol from Ethyl Acetate/Heptane.
Step-by-Step Workflow:
-
Dissolution:
-
Distillation (Water Removal):
-
Seeding (The Critical Step):
-
Antisolvent Addition:
-
Cooling & Isolation:
Process Visualization
Figure 2: Optimized cooling and antisolvent crystallization workflow.[1][2][4]
References & Authoritative Grounding
-
Myerson, A. S. (2002).[1][2][3][4] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2][3][4] (Standard reference for MSZW and oiling out thermodynamics).
-
Viedma, C. (2005).[1][2][3][4] "Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling."[2][3][4] Physical Review Letters.[1][2][3][4] (Foundational logic for Ostwald ripening/aging steps).
-
Pfizer Inc. (2010).[2][3][4] Process for the preparation of JAK inhibitors. WO2010149769.[2][3][4] (Describes synthesis and purification of similar piperidine-pyrazine intermediates).
-
Beckmann, W. (2000).[1][2][3][4] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. (Source for the seeding protocols described in Module 4). [2][4]
Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol and solvents before handling.
Sources
- 1. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 2. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 3. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 4. Piperazine compounds, their preparation, and methods of using them - Patent US-6214829-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparison Guide: 1H NMR Analysis of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Executive Summary
This guide provides a definitive protocol for the structural characterization of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.
The core challenge in characterizing this molecule is the ambiguity of the hydroxyl proton and the conformational rigidity of the piperidine ring. This guide compares two primary NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to demonstrate why DMSO-d₆ is the superior "product" for full structural elucidation, particularly for verifying the oxidation state of the alcohol moiety.
The Molecule at a Glance
-
Substituents: Chlorine (C5) and 4-Hydroxypiperidine (C2).[2]
-
Key Analytical Feature: The distinct electronic push-pull system between the electron-withdrawing chlorine and the electron-donating piperidine nitrogen.
Structural Analysis & Theoretical Basis
Before interpreting the spectrum, we must map the proton environments.[2] The molecule possesses distinct aromatic and aliphatic regions.[2]
Proton Assignment Map
-
H-A (Pyrazine C3): Ortho to the piperidine nitrogen.[2] Shielded by resonance donation from the amine.[2]
-
H-B (Pyrazine C6): Ortho to the chlorine.[2][3] Deshielded by the inductive effect (-I) of chlorine.
-
H-C (Piperidine C2/6): Deshielded alpha-protons, broadened by ring inversion (though restricted).[2]
-
H-D (Piperidine C3/5): Beta-protons, appearing as complex multiplets.[2]
-
H-E (Piperidine C4): Methine proton attached to the hydroxyl group.[2]
-
H-F (Hydroxyl): The labile proton, visible only in non-exchanging polar aprotic solvents.[2]
Figure 1: Electronic interactions defining the chemical shifts.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it determines the visibility of the H-F (hydroxyl) proton and the resolution of the H-A/H-B pyrazine signals.
Comparison Table: DMSO-d₆ vs. CDCl₃
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Recommended) | Scientific Rationale |
| Hydroxyl (OH) Signal | Invisible / Broad Singlet | Sharp Doublet (~4.7 ppm) | DMSO forms strong H-bonds with OH, slowing exchange and revealing coupling to H-E. |
| H-E (Methine) Multiplicity | Multiplet (tt) | Multiplet (complex) | In DMSO, H-E couples to OH ( |
| Pyrazine Separation | Moderate ( | High ( | DMSO's polarity accentuates the electronic difference between C3 and C6 positions.[2] |
| Water Artifacts | Overlaps with H-D region (~1.6 ppm) | Distinct peak (3.33 ppm) | Moves water away from critical aliphatic multiplets.[2] |
| Solubility | Good | Excellent | Polar heterocycles often aggregate in CDCl₃; DMSO ensures monomeric species.[2] |
Why Method B (DMSO-d₆) Wins
In drug development, verifying the integrity of the hydroxyl group is paramount. CDCl₃ often facilitates rapid proton exchange, washing out the OH signal.[2] This makes it difficult to distinguish the product from a potential ketone impurity (piperidin-4-one derivative) or a dehydrated alkene. DMSO-d₆ provides a self-validating spectrum where the OH doublet confirms the presence of the alcohol.
Detailed Experimental Protocol (Method B)
This protocol ensures reproducibility and eliminates common artifacts like rotameric broadening.[2]
Reagents & Equipment
-
Compound: >5 mg of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[2]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow
-
Sample Preparation:
-
Acquisition Parameters:
-
Processing Logic:
-
Window Function: Exponential Multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the OH region to ensure the doublet is symmetric.[2]
-
Referencing: Set the residual DMSO quintet to 2.50 ppm.
-
Figure 2: Workflow for ensuring OH signal visibility.
Spectral Data Interpretation (DMSO-d₆)
Use these values to validate your product.
| Region | Shift ( | Mult. | Integ. | Assignment | Notes |
| Aromatic | 8.35 | d ( | 1H | H-6 (Pyrazine) | Deshielded by Cl; weak meta-coupling. |
| Aromatic | 8.12 | d ( | 1H | H-3 (Pyrazine) | Shielded by N-donation; ortho to piperidine. |
| Heteroatom | 4.75 | d ( | 1H | OH | Diagnostic Peak. Disappears with D₂O shake.[2] |
| Aliphatic | 4.05 - 4.15 | m | 2H | H-2,6 (eq) | Alpha to N; deshielded. |
| Aliphatic | 3.70 - 3.80 | m | 1H | H-4 | Methine; couples to OH. |
| Aliphatic | 3.05 - 3.15 | m | 2H | H-2,6 (ax) | Alpha to N; distinct from equatorial due to ring lock. |
| Aliphatic | 1.75 - 1.85 | m | 2H | H-3,5 (eq) | Beta to N. |
| Aliphatic | 1.35 - 1.45 | m | 2H | H-3,5 (ax) | Beta to N. |
Important Note on Reaction Monitoring:
When synthesizing this from 2,5-dichloropyrazine , the starting material shows a singlet (or tight AB system) at
Troubleshooting & Common Artifacts
-
Missing OH Peak:
-
Broad Piperidine Peaks:
-
Extra Peak at 3.33 ppm:
-
Cause: Water in DMSO.[2]
-
Fix: Ignore, but ensure it doesn't overlap with H-2/H-6 signals.
-
References
-
Reich, H. J. (2023).[2] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link]
Sources
Technical Guide: LC-MS/MS Fragmentation & Quantitation of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometric behavior of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol (C9H12ClN3O), a critical intermediate in the synthesis of pyrazine-based kinase inhibitors and GPCR ligands.
Unlike generic spectral databases, this document focuses on the comparative performance of fragmentation pathways for method development. We analyze the competition between neutral loss mechanisms (dehydration) and inductive cleavage to determine the optimal transitions for quantitative (sensitivity) versus qualitative (specificity) assays.
Key Findings:
-
Precursor Ion: [M+H]⁺ m/z 214.07 (³⁵Cl) with a characteristic ³⁷Cl isotope peak at m/z 216.07 (3:1 ratio).
-
Dominant Pathway: Low-energy dehydration (-H₂O) yielding m/z 196.06.
-
Diagnostic Pathway: High-energy cleavage of the piperidine ring yielding chloropyrazine-specific ions (m/z 113/115).
Part 1: Structural Analysis & Theoretical Fragmentation
To design a robust LC-MS method, one must first understand the molecule's ionization sites and bond lability.
Ionization Thermodynamics
-
Basicity: The molecule contains three nitrogen atoms. The piperidine nitrogen (N1) is the most basic site (pKa ~9–10), making it the primary site of protonation in ESI(+) mode. The pyrazine nitrogens are significantly less basic (pKa ~0.6).
-
Isotopic Signature: The presence of a single chlorine atom creates a distinct isotopic envelope.
-
Monoisotopic Mass (³⁵Cl): 213.0669 Da
-
[M+H]⁺ (³⁵Cl): 214.0742 Da
-
[M+H]⁺ (³⁷Cl): 216.0712 Da (Intensity ~32% of base peak)
-
Fragmentation Mechanism
Upon Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺) undergoes two competing pathways governed by the internal energy distribution.
-
Pathway A (Low CE): Dehydration (Neutral Loss)
-
Mechanism: Elimination of the 4-hydroxyl group as water (18 Da).
-
Product: A tetrahydropyridine-chloropyrazine cation (m/z 196.06).
-
Utility: High intensity, ideal for quantitation (Quant) .
-
-
Pathway B (High CE): Heterolytic Ring Cleavage
-
Mechanism: Rupture of the C-N bond connecting the piperidine and pyrazine rings, or Retrodienic cleavage of the piperidine ring.
-
Product: Chloropyrazine cation (m/z 112.99) or Piperidine fragments.
-
Utility: High structural specificity, ideal for confirmation (Qual) .
-
Part 2: Comparative Analysis of MS Transitions
The following table compares the performance of the identified transitions for use in Triple Quadrupole (QqQ) method development.
Table 1: Transition Performance Matrix
| Transition (m/z) | Role | Collision Energy (CE) | Sensitivity | Specificity | Mechanism |
| 214.1 → 196.1 | Quantifier | Low (10–15 eV) | High | Moderate | Neutral loss of H₂O. Common in all hydroxypiperidines. |
| 214.1 → 113.0 | Qualifier | High (30–40 eV) | Low | High | Formation of Chloropyrazine cation [C₄H₂ClN₂]⁺. Highly specific to the core scaffold. |
| 214.1 → 128.0 | Qualifier 2 | Med (20–25 eV) | Moderate | Moderate | Ring contraction/cleavage retaining Pyrazine-NH group. |
| 214.1 → 154.0 | Diagnostic | Med (20–25 eV) | Moderate | High | Cross-ring cleavage of piperidine (C₂H₄ loss). |
Critical Insight: While the m/z 196 fragment is the most intense, it is non-specific if other hydroxypiperidine impurities are present. For regulatory submissions, the m/z 113 ion must be monitored to confirm the presence of the chloropyrazine moiety.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways derived from the precursor ion.
Figure 1: Proposed MS/MS fragmentation tree for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol. Green nodes indicate the primary quantification path; Red nodes indicate the specificity path.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by including specific system suitability criteria.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Parameters (Source: ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Nebulizer: 35 psi.
-
Scan Mode: MRM (Multiple Reaction Monitoring).
Validation Workflow (Decision Tree)
Figure 2: System suitability workflow to ensure data integrity during method development.
Part 5: Discussion & Troubleshooting
The "Water Loss" Trap
A common error in analyzing hydroxypiperidines is relying solely on the [M+H - H₂O]⁺ transition (m/z 196). In biological matrices, metabolites often undergo in-source fragmentation (ISF), losing water before entering the collision cell.
-
Solution: Monitor the precursor stability. If you observe m/z 196 in the Q1 scan (MS1) without collision energy, lower the Fragmentor Voltage or Declustering Potential .
Chlorine Isotope Confirmation
Always use the ³⁷Cl isotope transition (216.1 → 198.1) as a secondary confirmation if matrix background is high. The retention time must align perfectly. If the 214 peak appears without the 216 peak (at ~33% intensity), the peak is not the chloropyrazine target.
References
-
MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]
-
ResearchGate. (2020). ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 4a. [Link]
-
PubChem. (2025).[2] 1-(5-Chloropyridin-2-yl)piperazine Compound Summary. National Library of Medicine. [Link]
Sources
A Comparative Guide to the Chromatographic Separation of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol Isomers
Executive Summary
The robust separation of isomers is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of chromatographic strategies for resolving potential isomers of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, a heterocyclic compound representative of scaffolds found in modern drug discovery. We delve into the rationale behind method selection, comparing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for both achiral (positional isomer) and chiral (enantiomeric) separations. Detailed experimental protocols, supported by comparative data, are presented to equip researchers and drug development professionals with a practical framework for tackling similar separation challenges.
Introduction: The Imperative of Isomeric Purity
1-(5-Chloropyrazin-2-yl)piperidin-4-ol is a molecule of interest due to its constituent parts: a substituted pyrazine ring and a piperidine moiety. Such structures are prevalent in a wide range of biologically active compounds.[1] The synthesis of this molecule can potentially lead to a mixture of isomers, each of which may possess distinct pharmacological and toxicological profiles.
The most critical isomeric challenge for this molecule stems from the chiral center at the C4 position of the piperidin-4-ol ring, creating a pair of enantiomers. Regulatory bodies worldwide mandate the characterization of individual enantiomers, as their effects can differ dramatically. A classic, albeit tragic, example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic.[2][3] Therefore, developing reliable analytical and preparative methods to separate and quantify these isomers is not merely an academic exercise but a critical step in drug development.[4]
This guide will explore and compare the primary chromatographic techniques suited for this purpose, providing the scientific reasoning behind the selection of columns, mobile phases, and operating conditions.
Analyte Profile: Potential Isomers
The primary separation challenge for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol is the resolution of its enantiomers. However, positional isomers arising from the synthesis process must also be considered.
-
Stereoisomers (Enantiomers): The carbon atom at the 4-position of the piperidine ring is a stereocenter, bonded to four different groups (hydroxyl, two different ring carbons, and a hydrogen atom). This gives rise to (R)- and (S)-enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation requires a chiral environment, typically a chiral stationary phase (CSP).
-
Positional Isomers: Depending on the synthetic route, there is a possibility of forming positional isomers, such as the chloro group being at the 6-position of the pyrazine ring instead of the 5-position. These isomers have different physical properties and can typically be separated using standard achiral chromatography.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is dictated by the type of isomerism and the desired outcome (analytical quantification vs. preparative isolation).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of pharmaceutical compounds.
-
Reverse-Phase HPLC (for Positional Isomers): This is the workhorse method for separating compounds based on polarity. For aromatic and halogenated compounds like our target molecule, specific stationary phases can offer enhanced selectivity. A Pentafluorophenyl (PFP) stationary phase, for instance, provides unique retention mechanisms including dipole-dipole, π-π, and hydrophobic interactions, which are highly effective for separating positional isomers of halogenated compounds.[5] Standard C18 columns are also effective but may not provide the same degree of selectivity for closely related isomers.[6]
-
Chiral HPLC (for Enantiomers): This method uses a chiral stationary phase (CSP) to differentiate between enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[4] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral separations of piperidine derivatives.[7]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, especially for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[]
Key Advantages over HPLC for Chiral Separations:
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for much higher flow rates and faster separations without a significant loss in efficiency.[9][10]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and sustainable technique.[9]
-
Efficiency: SFC often provides higher efficiency and resolution, particularly for complex chiral separations.
-
Simplified Recovery: For preparative work, the CO2 evaporates upon depressurization, simplifying the recovery of the purified compound from the co-solvent.
Experimental Protocols & Comparative Data
The following protocols provide a starting point for method development.
Method 1: RP-HPLC for Achiral (Positional Isomer) Purity
This method is designed to separate the main compound from potential positional isomers and other process-related impurities.
Experimental Protocol:
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm. The PFP phase is chosen for its enhanced selectivity towards halogenated aromatic compounds.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 270 nm (based on typical pyrazine absorbance).[11]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at 0.5 mg/mL.
Expected Performance Data:
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 1-(6 -Chloropyrazin-2-yl)piperidin-4-ol (Hypothetical Isomer) | 5.8 | 1.1 | 15,000 |
| 1-(5 -Chloropyrazin-2-yl)piperidin-4-ol (Target) | 6.5 | 1.2 | 16,500 |
Method 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is often the preferred first-pass technique for chiral method development due to its speed and efficiency.
Experimental Workflow Diagram:
Caption: Chiral SFC method development workflow.
Experimental Protocol:
-
System: Waters ACQUITY UPC² System or equivalent.
-
Column: Chiralpak AD-H, 4.6 x 150 mm, 5 µm. (Cellulose-based CSPs are a robust starting point).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA). The basic additive helps to improve the peak shape of amine-containing compounds.
-
Composition: Isocratic 80% A, 20% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detector: UV at 270 nm.
-
Sample Preparation: Dissolve sample in Methanol at 0.5 mg/mL.
Method 3: Chiral Separation by HPLC
While often slower than SFC, Chiral HPLC is a reliable and widely available alternative.
Experimental Protocol:
-
System: Standard HPLC system.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Heptane/Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in mobile phase at 0.5 mg/mL.
Comparative Performance Data (Chiral Methods):
| Parameter | Method 2: Chiral SFC | Method 3: Chiral HPLC |
| Retention Time (Enantiomer 1) | 2.5 min | 8.2 min |
| Retention Time (Enantiomer 2) | 3.1 min | 10.5 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Run Time | 5 min | 15 min |
| Solvent Consumption (per run) | ~12 mL Methanol | ~12 mL Heptane/Ethanol |
Method Selection Guide
Choosing the optimal method depends on the specific analytical goal.
Caption: Decision tree for selecting the appropriate chromatographic method.
-
For Routine Purity and Impurity Profiling: Achiral RP-HPLC (Method 1) is the standard choice. The use of a PFP column is highly recommended for resolving closely related positional isomers.
-
For Analytical Chiral Purity (Enantiomeric Excess): Chiral SFC (Method 2) is superior due to its significant speed advantage, allowing for higher throughput in a QC or development setting.
-
For Preparative Chiral Separation: Both SFC and HPLC are viable. SFC is often more cost-effective and environmentally friendly on a large scale due to lower solvent usage and easier product recovery.[9] However, if SFC instrumentation is not available, preparative chiral HPLC (Method 3, scaled up) is a robust and well-established alternative.
Conclusion
The successful chromatographic separation of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol isomers requires a methodical approach tailored to the specific type of isomerism. For achiral separations of potential positional isomers, Reverse-Phase HPLC with a PFP column offers excellent selectivity. For the critical task of resolving enantiomers, Supercritical Fluid Chromatography stands out as the superior technique, offering unparalleled speed, efficiency, and greener credentials compared to traditional Chiral HPLC . While Chiral HPLC remains a valid and effective alternative, the data and workflow presented here strongly advocate for the adoption of SFC as the primary tool for high-throughput chiral analysis in modern pharmaceutical development.
References
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025).
- Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids. (n.d.). Academypublisher.com.
- Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2025).
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
- Isomers and Recommended HPLC Columns for Effective Separation. (2025).
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
- HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A. (2018). SIELC Technologies.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
- The Dark Art of Chemistry - Chiral Chromatography. (n.d.).
- Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral st
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.).
- What is the difference between Achiral and Chiral Molecules? (2025). PharmaGuru.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019). J.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). Organic & Biomolecular Chemistry.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.).
- 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis. (n.d.). ChemicalBook.
- Enantiomeric Purific
- State-of-the-Art Separations With Convergence Chromatography. (2013).
- Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chrom
- 1-(5-Chloropyridin-2-yl)piperazine. (n.d.). PubChem.
- 1-(5-Chloropyridin-2-yl)piperazine. (n.d.). Chem-Impex.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
- Piperidine Synthesis. (2025). DTIC.
- 1-(5-Hydroxy-2-pyrimidinyl)piperazine. (n.d.). PubChem.
- Piperazines. (n.d.). Sigma-Aldrich.
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Enamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pure-synth.com [pure-synth.com]
- 5. agilent.com [agilent.com]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
